molecular formula C9H11IN2O B14829264 (5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine

(5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine

Katalognummer: B14829264
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: BIJKKKGFRLPQDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11IN2O It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a pyridine ring

Vorbereitungsmethoden

The synthesis of (5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine typically involves multiple steps, including the formation of the pyridine ring, introduction of the iodine atom, and attachment of the cyclopropoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the pyridine ring through cyclization reactions involving appropriate precursors.

    Halogenation: Introduction of the iodine atom using reagents such as iodine or iodine monochloride.

    Substitution Reactions: Attachment of the cyclopropoxy group through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

(5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

(5-Cyclopropoxy-3-iodopyridin-2-YL)methanamine can be compared with other similar compounds, such as:

    (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine: Similar in structure but with different positioning of the cyclopropoxy and iodine groups.

    (5-Cyclopropoxy-3-bromopyridin-2-YL)methanamine: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

    (5-Cyclopropoxy-3-chloropyridin-2-YL)methanamine: Contains a chlorine atom instead of iodine, affecting its chemical behavior.

Eigenschaften

Molekularformel

C9H11IN2O

Molekulargewicht

290.10 g/mol

IUPAC-Name

(5-cyclopropyloxy-3-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C9H11IN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2,4,11H2

InChI-Schlüssel

BIJKKKGFRLPQDV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(N=C2)CN)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.